N''-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’'-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine is a complex organic compound characterized by its unique structure, which includes a guanidine group attached to a decyl chain that is further substituted with a 4-methoxyphenylmethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine typically involves multiple steps, starting with the preparation of the 4-methoxyphenylmethylamine. This intermediate is then reacted with a decyl halide under nucleophilic substitution conditions to form the corresponding decylamine derivative. Finally, the decylamine derivative is treated with a guanidine reagent to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’'-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium cyanide (NaCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N’'-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’'-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Methoxyphenyl)-N-methylacetamide
- N-(4-Methoxyphenyl)methylamine
- N-(4-Methoxyphenyl)guanidine
Uniqueness
N’'-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine is unique due to its specific structural features, such as the long decyl chain and the combination of guanidine and 4-methoxyphenylmethylamino groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
92411-89-7 |
---|---|
Molekularformel |
C19H34N4O |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
2-[10-[(4-methoxyphenyl)methylamino]decyl]guanidine |
InChI |
InChI=1S/C19H34N4O/c1-24-18-12-10-17(11-13-18)16-22-14-8-6-4-2-3-5-7-9-15-23-19(20)21/h10-13,22H,2-9,14-16H2,1H3,(H4,20,21,23) |
InChI-Schlüssel |
QTQFSILBXVOOCB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNCCCCCCCCCCN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.